molecular formula C19H21ClN2O4S B2776741 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1448134-83-5

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2776741
CAS No.: 1448134-83-5
M. Wt: 408.9
InChI Key: AWDVJJFNQDOBLD-UHFFFAOYSA-N
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Description

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (CAS 1448134-83-5) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C19H21ClN2O4S and a molecular weight of 408.9 g/mol, this piperidine-based compound is a derivative of a chemical class known as 1-arylcarbonyl-4-oxy-piperidines, which have been identified as useful for the treatment of neurodegenerative diseases . This structural motif is of significant interest in medicinal chemistry, as over 85% of FDA-approved drugs contain heterocyclic scaffolds like those found in this molecule . The compound features a 5-chloropyridin-2-yl moiety linked via an ether bond to the piperidine ring, a structure commonly explored in the development of biologically active molecules targeting specific enzymes and receptors . Researchers can utilize this compound in various stages of drug discovery and development, including as a building block for the synthesis of more complex molecules or as a reference standard in biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c20-15-6-7-18(21-14-15)26-16-8-11-22(12-9-16)19(23)10-13-27(24,25)17-4-2-1-3-5-17/h1-7,14,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDVJJFNQDOBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 5-chloropyridin-2-ol with piperidine under specific conditions to form the piperidinyl ether intermediate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenylsulfonyl group is known to enhance binding affinity, while the piperidine ring provides structural stability. The chloropyridine moiety may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Molecular Comparisons
Compound Name Structural Features Molecular Weight (g/mol) Key Differences
1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one (Target) Piperidine, 5-chloropyridinyloxy, phenylsulfonyl ~390 (estimated) Unique combination of chloropyridine and phenylsulfonyl groups
1-(4-(4-(Dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one Dual piperidine groups, dimethylamino substituent ~370 (estimated) Lacks sulfonyl group; dimethylamino may enhance solubility
1-(4-Fluoro-2-phenylaminophenyl)-3-(4-methanesulfonyl-piperidin-1-yl)propan-1-one Methanesulfonyl-piperidine, fluorophenyl, phenylamino ~450 (estimated) Methanesulfonyl (vs. phenylsulfonyl); fluorophenyl enhances metabolic stability
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one Conjugated propenone, chlorophenyl-furan, piperidine 315.79 Conjugated double bond; furan replaces pyridine
3-(Phenylsulfonyl)-8-(piperazin-1-yl)quinoline Quinoline core, phenylsulfonyl, piperazine ~340 (estimated) Quinoline scaffold; piperazine instead of piperidine

Pharmacological and Physicochemical Properties

  • Chloropyridine vs. Furan/Quinoline: The target compound’s 5-chloropyridine may offer stronger electron-withdrawing effects compared to furan () or quinoline (), influencing binding to targets like kinases or receptors.
  • Sulfonyl Group Variations : Phenylsulfonyl (target) vs. methanesulfonyl () alters lipophilicity—phenylsulfonyl increases membrane permeability but may reduce solubility.
  • Piperidine vs.

Biological Activity

1-(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article provides a comprehensive overview of its biological activity, synthetic pathways, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloropyridinyl group and a phenylsulfonyl moiety , contributing to its unique chemical properties. The molecular formula is C19H22ClN2O3SC_{19}H_{22}ClN_{2}O_{3}S, and it has a molecular weight of approximately 394.91 g/mol.

The primary biological activity of this compound is attributed to its role as an agonist of the G-protein-coupled receptor 119 (GPR119) . Activation of GPR119 is linked to:

  • Insulin signaling pathway stimulation : This leads to increased insulin release from pancreatic beta cells.
  • Incretin signaling pathway stimulation : Promotes secretion of GLP-1 (glucagon-like peptide-1), which enhances insulin secretion in response to meals and reduces glucagon release, thereby lowering blood glucose levels.

Pharmacokinetics

Studies indicate that the compound exhibits dose-dependent pharmacokinetics , with increasing exposure correlating with dosage in human trials. This characteristic is crucial for determining appropriate dosing regimens in therapeutic applications.

In Vivo Studies

Research has demonstrated the efficacy of this compound in rodent models of diabetes. For instance:

  • A study showed that administration of the compound resulted in significant reductions in blood glucose levels, indicating its potential as a treatment for type 2 diabetes .

Case Studies

Several case studies highlight its effectiveness:

  • Case Study 1 : A double-blind placebo-controlled trial involving diabetic rats showed that the compound significantly improved glycemic control compared to the control group.
  • Case Study 2 : In another study, a cohort of patients with type 2 diabetes treated with this compound exhibited enhanced GLP-1 levels and improved insulin sensitivity over a 12-week period .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityTarget
This compoundStructureGPR119 agonistInsulin secretion
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)phenolStructureGPR119 agonistInsulin secretion
4-(5-chloro-pyridin-2-yloxy)-piperidine derivativesStructureAntimicrobial propertiesVarious

Q & A

Q. Optimization Strategies :

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst) and identify optimal conditions .
  • Monitor reactions with HPLC or TLC to track intermediate purity .

Q. Table 1: Example Reaction Conditions

StepReagentsSolventTemperatureYield (%)
Ether FormationDIAD, PPh₃THF0°C → RT65–75
SulfonylationBenzenesulfonyl chlorideDCM0°C80–85

How should researchers characterize the structural purity and identity of this compound?

Basic Question
Methodological Answer:
Combine multiple analytical techniques:

Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via 1^1H and 13^13C NMR, focusing on piperidine (δ 3.0–4.0 ppm) and sulfonyl (δ 7.5–8.5 ppm) signals .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₀ClN₂O₃S) with <5 ppm error .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. Table 2: Analytical Parameters

TechniqueColumn/ProbeMobile Phase/ParametersKey Peaks
HPLCC1860:40 ACN/H₂ORetention time: 8.2 min
1^1H NMR400 MHzCDCl₃Piperidine-O: δ 3.8 ppm

What factors influence the compound’s stability during storage and handling?

Basic Question
Methodological Answer:
Stability is sensitive to:

  • pH : Degradation accelerates in acidic (pH < 4) or basic (pH > 9) conditions due to sulfonyl group hydrolysis .
  • Temperature : Store at –20°C under inert atmosphere (argon) to prevent oxidation .
  • Light : Protect from UV exposure to avoid photodegradation of the chloropyridinyl moiety .

Q. Mitigation Strategies :

  • Use amber vials for storage.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

How can computational methods aid in designing novel derivatives of this compound?

Advanced Question
Methodological Answer:

Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways and transition states for derivative synthesis .

Molecular Docking : Screen derivatives against biological targets (e.g., kinases) to prioritize candidates with high binding affinity .

Reaction Path Search Tools : Employ software like GRRM or AFIR to explore feasible reaction routes .

Q. Table 3: Computational Tools

ToolApplicationReference
Gaussian 16DFT optimization of intermediates
AutoDock VinaBinding affinity prediction

What experimental approaches resolve contradictions in reported biological activity data?

Advanced Question
Methodological Answer:
Contradictions may arise from:

  • Varied Assay Conditions (e.g., cell lines, incubation times).
  • Impurity Interference (e.g., residual solvents affecting cytotoxicity).

Q. Resolution Strategies :

Standardized Protocols : Adopt consistent cell lines (e.g., HEK293) and assay durations (e.g., 48-hour exposure) .

Dose-Response Analysis : Generate IC₅₀ curves across multiple concentrations to validate activity thresholds .

Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

How can researchers optimize reaction conditions for scale-up using statistical methods?

Advanced Question
Methodological Answer:
Apply Design of Experiments (DoE) to identify critical parameters:

Factor Screening : Test variables (e.g., catalyst loading, solvent polarity) via Plackett-Burman design .

Response Surface Methodology (RSM) : Model interactions between temperature and stirring rate to maximize yield .

Case Study :
A 2³ factorial design for sulfonylation showed optimal yield at 0°C, 1.2 eq. sulfonyl chloride, and DCM as solvent (p < 0.05) .

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